3-ethyl-N-(3-methoxyphenyl)-6-(4-methoxyphenyl)-6,7-dihydro-5H-[1,2,4]triazolo[3,4-b][1,3,4]thiadiazine-7-carboxamide
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Overview
Description
3-ETHYL-N-(3-METHOXYPHENYL)-6-(4-METHOXYPHENYL)-5H,6H,7H-[1,2,4]TRIAZOLO[3,4-B][1,3,4]THIADIAZINE-7-CARBOXAMIDE is a complex organic compound that belongs to the class of triazolothiadiazines. These compounds are known for their diverse biological activities and potential applications in medicinal chemistry. The structure of this compound includes a triazole ring fused with a thiadiazine ring, which is further substituted with various functional groups, making it a unique and interesting molecule for research.
Preparation Methods
The synthesis of 3-ETHYL-N-(3-METHOXYPHENYL)-6-(4-METHOXYPHENYL)-5H,6H,7H-[1,2,4]TRIAZOLO[3,4-B][1,3,4]THIADIAZINE-7-CARBOXAMIDE typically involves multiple steps, starting from readily available starting materialsThe reaction conditions often involve the use of specific catalysts and solvents to achieve the desired product with high yield and purity .
Chemical Reactions Analysis
This compound can undergo various chemical reactions, including:
Oxidation: It can be oxidized under specific conditions to form corresponding oxides.
Reduction: Reduction reactions can lead to the formation of reduced derivatives.
Scientific Research Applications
3-ETHYL-N-(3-METHOXYPHENYL)-6-(4-METHOXYPHENYL)-5H,6H,7H-[1,2,4]TRIAZOLO[3,4-B][1,3,4]THIADIAZINE-7-CARBOXAMIDE has several applications in scientific research:
Chemistry: It is used as a building block for the synthesis of more complex molecules.
Biology: It has potential biological activities, including antimicrobial and anticancer properties.
Medicine: Research is ongoing to explore its potential as a therapeutic agent for various diseases.
Industry: It can be used in the development of new materials with specific properties.
Mechanism of Action
The mechanism of action of this compound involves its interaction with specific molecular targets in biological systems. It can bind to enzymes or receptors, modulating their activity and leading to various biological effects. The exact pathways and targets are still under investigation, but preliminary studies suggest its involvement in inhibiting certain enzymes and signaling pathways .
Comparison with Similar Compounds
Compared to other triazolothiadiazines, 3-ETHYL-N-(3-METHOXYPHENYL)-6-(4-METHOXYPHENYL)-5H,6H,7H-[1,2,4]TRIAZOLO[3,4-B][1,3,4]THIADIAZINE-7-CARBOXAMIDE stands out due to its unique substitution pattern, which imparts distinct chemical and biological properties. Similar compounds include:
- 3-ETHYL-N-(3-METHOXYPHENYL)-6-(4-METHOXYPHENYL)-5H,6H,7H-[1,2,4]TRIAZOLO[3,4-B][1,3]BENZOTHIAZOL-3-YLSULFANYL)ACETYL]AMINO}-3-THIOPHENECARBOXYLATE
- N’-[(E)-(4-ETHOXY-3-METHOXYPHENYL)METHYLIDENE]-2-{[4-ETHYL-5-(4-METHOXYPHENYL)-4H-1,2,4-TRIAZOL-3-YL]SULFANYL}ACETOHYDRAZIDE
These compounds share structural similarities but differ in their specific functional groups and overall molecular architecture, leading to variations in their reactivity and biological activities.
Properties
Molecular Formula |
C21H23N5O3S |
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Molecular Weight |
425.5 g/mol |
IUPAC Name |
3-ethyl-N-(3-methoxyphenyl)-6-(4-methoxyphenyl)-6,7-dihydro-5H-[1,2,4]triazolo[3,4-b][1,3,4]thiadiazine-7-carboxamide |
InChI |
InChI=1S/C21H23N5O3S/c1-4-17-23-24-21-26(17)25-18(13-8-10-15(28-2)11-9-13)19(30-21)20(27)22-14-6-5-7-16(12-14)29-3/h5-12,18-19,25H,4H2,1-3H3,(H,22,27) |
InChI Key |
RJVAJCCYAOSORA-UHFFFAOYSA-N |
Canonical SMILES |
CCC1=NN=C2N1NC(C(S2)C(=O)NC3=CC(=CC=C3)OC)C4=CC=C(C=C4)OC |
Origin of Product |
United States |
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